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Compound of Interest

Compound Name: (4-Iodo-2-nitrophenyl)hydrazine

Cat. No.: B12852335

Get Quote

Executive Summary & Strategic Value
(4-Iodo-2-nitrophenyl)hydrazine (INPH) allows for the rapid assembly of nitrogen-rich

heterocycles with built-in handles for diversification. Unlike simple phenylhydrazine, the

electron-withdrawing nitro group and the bulky iodo group dictate specific reaction conditions.

Primary Utility: Synthesis of 1-arylpyrazoles and 5-iodo-7-nitroindoles.

Key Challenge: The ortho-nitro group deactivates the aromatic ring, requiring optimized

Lewis acid catalysis for Fischer Indolization.

Downstream Value: The resulting heterocycles retain the C-I bond, enabling "Late-Stage

Functionalization" (LSF) in drug discovery campaigns.

Reaction Network Visualization
The following diagram illustrates the divergent synthetic pathways available from INPH.
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Figure 1: Divergent synthetic pathways from (4-Iodo-2-nitrophenyl)hydrazine transforming

into three distinct heterocyclic classes.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-(4-Iodo-2-
nitrophenyl)pyrazoles
This is the most robust transformation. The hydrazine nitrogens condense with 1,3-diketones

(e.g., acetylacetone) or

-keto esters.

Mechanism: Acid-catalyzed condensation followed by dehydration. Regioselectivity: Reaction

with unsymmetrical 1,3-dicarbonyls yields regioisomers. The steric bulk of the ortho-nitro group

often favors the isomer where the less bulky carbonyl substituent is adjacent to the N-aryl ring.

Materials:
(4-Iodo-2-nitrophenyl)hydrazine (1.0 equiv)

1,3-Dicarbonyl compound (1.1 equiv)
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Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Catalyst: Conc. HCl (cat.) if using EtOH

Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of (4-Iodo-2-nitrophenyl)hydrazine
in 10 mL of Ethanol.

Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone for dimethyl

pyrazole, or ethyl acetoacetate for pyrazolone derivatives).

Catalysis: Add 2–3 drops of concentrated HCl.

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System:

Hexane/EtOAc 3:1). The hydrazine spot will disappear, and a less polar fluorescent spot will

appear.

Work-up:

Cool the reaction mixture to room temperature.

Option A (Precipitation): If the product precipitates, filter the solid, wash with cold ethanol,

and dry.

Option B (Extraction): Evaporate the solvent.[1] Redissolve residue in EtOAc, wash with

NaHCO3 (sat.) and Brine. Dry over Na2SO4.

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Data Summary:

Parameter Specification

Typical Yield 85–95%

Reaction Time 2–4 Hours

Key Byproduct Unreacted Hydrazine (minimal)
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| Appearance | Yellow to Orange Solid |

Protocol B: Fischer Indole Synthesis (Target: 5-Iodo-7-
nitroindoles)
Critical Challenge: The electron-withdrawing nitro group at the ortho position deactivates the

aromatic ring, making the [3,3]-sigmatropic rearrangement (the key step) energetically difficult.

Standard mild acids (HCl/EtOH) often fail. Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2)

in acetic acid are required.[2]

Materials:
(4-Iodo-2-nitrophenyl)hydrazine (1.0 equiv)

Ketone (e.g., Cyclohexanone, Acetophenone) (1.2 equiv)

Solvent/Catalyst: Polyphosphoric Acid (PPA) or Glacial Acetic Acid + ZnCl2

Step-by-Step Procedure (PPA Method):
Hydrazone Formation (Pre-step):

Combine hydrazine and ketone in Ethanol with cat. acetic acid.[2] Stir at RT for 1 hour.

Filter the precipitated hydrazone. Dry thoroughly. Note: Isolating the hydrazone is crucial

for yield in deactivated systems.

Cyclization:

Place the dried hydrazone (1.0 g) in a beaker.

Add Polyphosphoric Acid (10–15 g).

Heating:

Heat the mixture to 100–120°C with mechanical stirring. The mixture will become viscous

and dark.

Maintain temperature for 3–6 hours. Caution: Do not overheat (>140°C) to avoid

decomposition of the nitro group.
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Quenching:

Cool to ~60°C.

Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude indole

should precipitate as a dark solid.

Work-up:

Filter the solid.[1][3][4][5][6]

Neutralize the filtrate with NaOH to ensure all product has precipitated.

Dissolve the solid in EtOAc, wash with water, and dry.

Purification: Flash chromatography is usually required to remove tarry byproducts.

Protocol C: Indazole Synthesis (Reductive Cyclization)
Indazoles are formed by generating an imine/oxime followed by N-N bond formation. However,

starting from the hydrazine, the most direct route involves condensing with an aldehyde/ketone

and then cyclizing.[7]

A specific "One-Pot" variation for 2-nitroarylhydrazines involves the formation of the hydrazone

followed by base-mediated cyclization (if a leaving group is present) or reductive cyclization.

Recommended Route: Synthesis of 1-hydroxy-1H-indazoles or 2H-indazoles.

Condense (4-Iodo-2-nitrophenyl)hydrazine with a benzaldehyde derivative.

Treat the resulting hydrazone with a base (e.g., K2CO3) in DMF at reflux. The nitro group

can participate in redox cyclizations under specific conditions, but often the hydrazine

nitrogen displaces the nitro group (S_NAr) if the ring is highly activated.

Correction: Since the nitro group is stable, a standard route to indazoles from this

precursor is not the primary path. The primary path to indazoles usually starts from 2-

nitroanilines or 2-halobenzaldehydes.
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Alternative: Use the hydrazine to make the pyrazole (Protocol A), then reduce the nitro

group to an amine (

) and cyclize onto the pyrazole ring to form Pyrazolo[1,5-a]quinoxalines (tricyclic systems).

Post-Synthesis Functionalization (The "Iodo"
Advantage)
The iodine atom at position 4 (or position 5 in the indole) is perfectly positioned for library

generation.

Suzuki-Miyaura Coupling Protocol:

Substrate: 1-(4-Iodo-2-nitrophenyl)pyrazole (0.5 mmol).

Boronic Acid: Arylboronic acid (0.75 mmol).

Catalyst:

(5 mol%).

Base:

(2.0 equiv).

Solvent: Dioxane/Water (4:1).

Conditions: 90°C, 4 hours.

Outcome: This replaces the Iodine with an Aryl group, retaining the Nitro group for future

manipulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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